molecular formula C19H22FN3O2 B4308136 N,N-DIETHYL-2-FLUORO-4-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ANILINE

N,N-DIETHYL-2-FLUORO-4-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ANILINE

Cat. No.: B4308136
M. Wt: 343.4 g/mol
InChI Key: SVQQQGIMWKGDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-DIETHYL-2-FLUORO-4-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ANILINE is a complex organic compound that belongs to the class of dihydroisoquinolines. This compound is characterized by the presence of a dihydroisoquinoline ring, a fluorine atom, and a nitro group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-2-FLUORO-4-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ANILINE typically involves the Bischler-Napieralski reaction, which is a well-known method for the preparation of dihydroisoquinolines. This reaction involves the cyclization of β-phenylethylamines with acid anhydrides or acid chlorides in the presence of a Lewis acid catalyst such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance the efficiency of the Bischler-Napieralski reaction .

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-2-FLUORO-4-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-DIETHYL-2-FLUORO-4-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ANILINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-2-FLUORO-4-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ANILINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the modulation of signal transduction pathways and the inhibition of key enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DIETHYL-2-FLUORO-4-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ANILINE is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-N,N-diethyl-2-fluoro-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-3-21(4-2)17-12-18(19(23(24)25)11-16(17)20)22-10-9-14-7-5-6-8-15(14)13-22/h5-8,11-12H,3-4,9-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQQQGIMWKGDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)N2CCC3=CC=CC=C3C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-DIETHYL-2-FLUORO-4-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ANILINE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-DIETHYL-2-FLUORO-4-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ANILINE
Reactant of Route 3
Reactant of Route 3
N,N-DIETHYL-2-FLUORO-4-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ANILINE
Reactant of Route 4
Reactant of Route 4
N,N-DIETHYL-2-FLUORO-4-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ANILINE
Reactant of Route 5
Reactant of Route 5
N,N-DIETHYL-2-FLUORO-4-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ANILINE
Reactant of Route 6
Reactant of Route 6
N,N-DIETHYL-2-FLUORO-4-NITRO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ANILINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.